

# In-depth Technical Guide: 2-Methoxypyrimidine-4-carbaldehyde (CAS: 164738-44-7)

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## Compound of Interest

Compound Name: 2-Methoxypyrimidine-4-carbaldehyde

Cat. No.: B112045

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## Introduction

**2-Methoxypyrimidine-4-carbaldehyde** is a substituted pyrimidine derivative with the CAS number 164738-44-7. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.<sup>[1][2]</sup> Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[3][4]</sup> The presence of a methoxy group and a reactive carbaldehyde function on the pyrimidine ring makes **2-Methoxypyrimidine-4-carbaldehyde** a potentially valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules. This guide provides a summary of the available technical data and outlines potential synthetic and experimental approaches based on related compounds.

## Physicochemical Properties

A summary of the key physicochemical properties for **2-Methoxypyrimidine-4-carbaldehyde** is presented in Table 1. This data is primarily sourced from chemical supplier catalogs and computational predictions, as detailed experimental characterization is not extensively available in peer-reviewed literature.

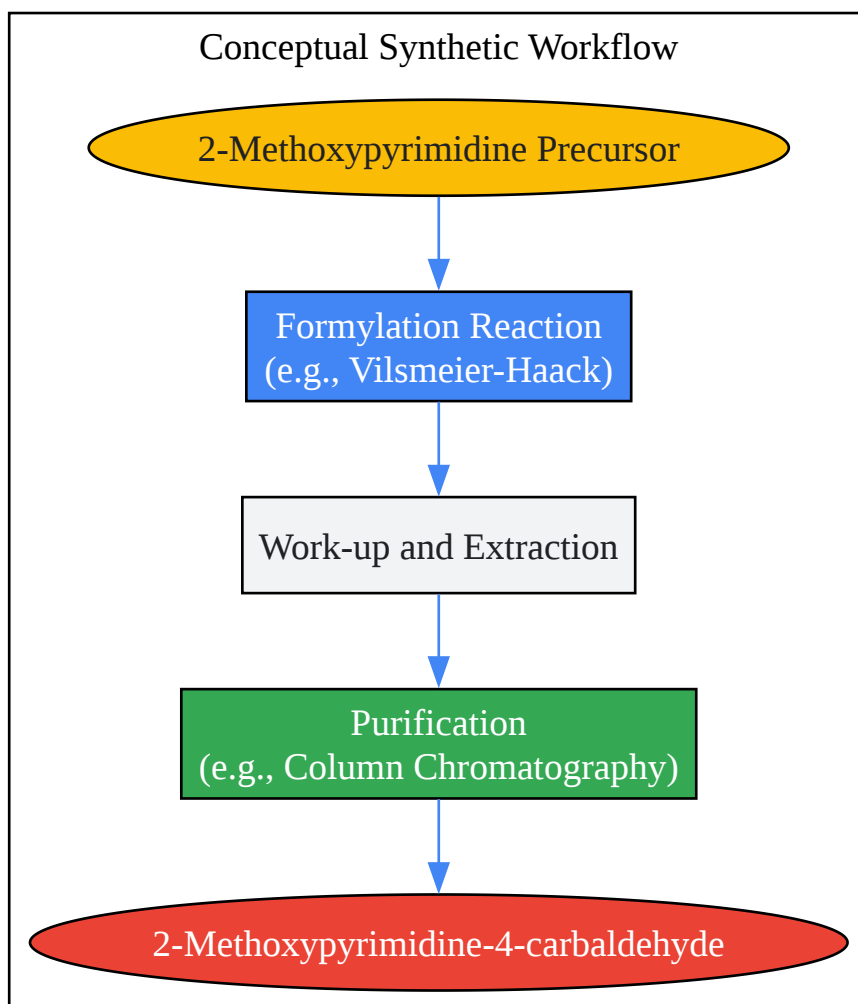
Property	Value	Source
CAS Number	164738-44-7	[5][6]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	138.12 g/mol	[5]
Purity	Typically ≥98%	[5]
Appearance	Solid or liquid	[7]
Storage Conditions	2-8°C under an inert gas atmosphere	[5]

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Methoxypyrimidine-4-carbaldehyde** are not readily available in the public domain. However, based on the synthesis of structurally similar pyrimidine and quinoline carbaldehydes, a plausible synthetic route can be conceptualized. A common approach involves the formylation of a suitable pyrimidine precursor. For instance, the Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles.[8]

An alternative strategy could involve the modification of a pre-functionalized pyrimidine ring. For example, the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative at the 4-position of the 2-methoxypyrimidine core could yield the desired aldehyde.

Below is a generalized, hypothetical workflow for the synthesis of a substituted pyrimidine carbaldehyde, which could be adapted for **2-Methoxypyrimidine-4-carbaldehyde**.



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Caption: Conceptual workflow for the synthesis of **2-Methoxypyrimidine-4-carbaldehyde**.

## Applications in Drug Discovery and Development

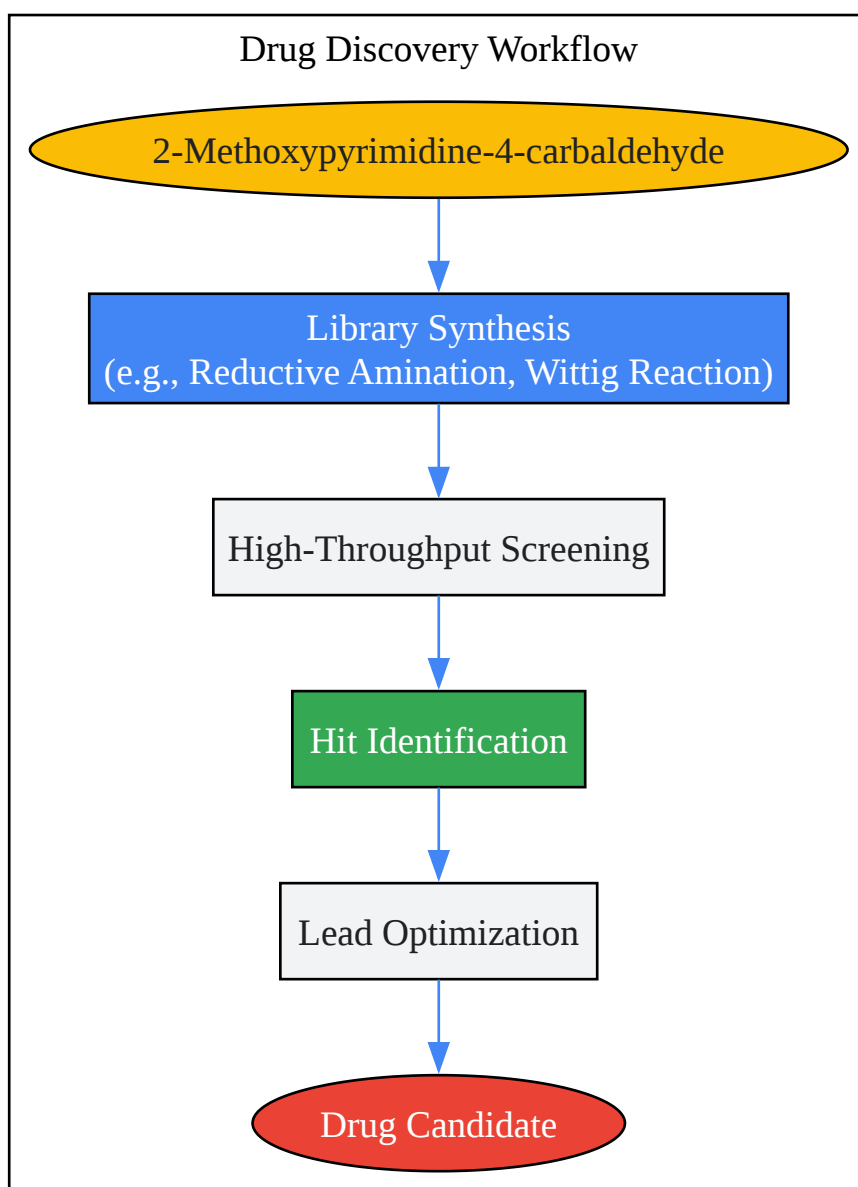
While specific applications for **2-Methoxypyrimidine-4-carbaldehyde** are not extensively documented, its structural features suggest its utility as a versatile intermediate in the synthesis of pharmaceutical agents. The aldehyde group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Pyrimidine-based compounds are key components in a multitude of approved drugs and clinical candidates.<sup>[1]</sup> They are known to interact with a wide range of biological targets,

including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.<sup>[3]</sup> For instance, pyrimidine derivatives have been investigated as:

- **Kinase Inhibitors:** The pyrimidine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology.
- **Antimicrobial Agents:** The structural resemblance to nucleobases allows for the design of pyrimidine analogs that can interfere with microbial DNA/RNA synthesis or other essential cellular processes.
- **CNS Agents:** Certain pyrimidine derivatives have shown activity as modulators of central nervous system targets.<sup>[1]</sup>

The potential of **2-Methoxypyrimidine-4-carbaldehyde** lies in its ability to be elaborated into a diverse library of compounds for screening against various biological targets. The general workflow for such a drug discovery process is outlined below.



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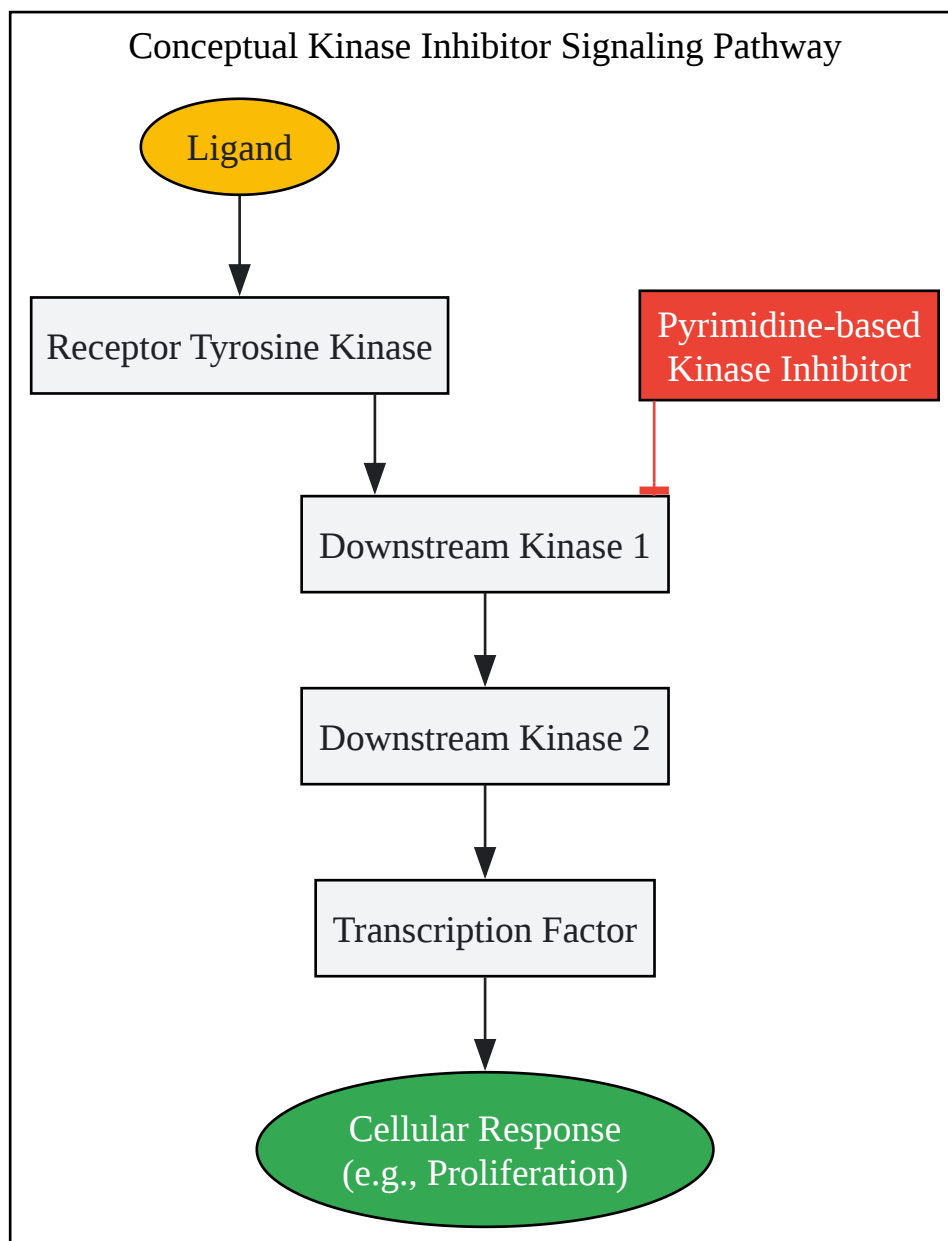
Caption: General workflow for drug discovery utilizing **2-Methoxypyrimidine-4-carbaldehyde**.

## Potential Signaling Pathway Interactions

Given the lack of specific biological data for **2-Methoxypyrimidine-4-carbaldehyde**, its interaction with signaling pathways can only be inferred from the activities of other pyrimidine-containing molecules. For example, a recently synthesized series of pyrimidine derivatives were found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[9] This

highlights the potential for novel pyrimidine-based compounds to modulate key cellular signaling cascades.

Should **2-Methoxypyrimidine-4-carbaldehyde** be utilized to synthesize kinase inhibitors, a potential mechanism of action could involve the disruption of a cancer-related signaling pathway, as depicted in the conceptual diagram below.



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Caption: Conceptual diagram of a pyrimidine-based kinase inhibitor modulating a signaling pathway.

## Conclusion

**2-Methoxypyrimidine-4-carbaldehyde** is a chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is scarce, the well-established importance of the pyrimidine scaffold in medicinal chemistry suggests that it could be a valuable starting material for drug discovery programs. Further research is warranted to fully characterize this compound and explore its synthetic utility and potential pharmacological applications.

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- To cite this document: BenchChem. [In-depth Technical Guide: 2-Methoxypyrimidine-4-carbaldehyde (CAS: 164738-44-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112045#2-methoxypyrimidine-4-carbaldehyde-cas-number-164738-44-7]

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